
2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide
Übersicht
Beschreibung
The compound “2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide” is an amide with a bromine atom on the second carbon of the alkyl chain. The amide functional group is characterized by a carbonyl group (C=O) attached to a nitrogen atom. This compound also has a cyclobutylmethyl group attached to the nitrogen atom and a methyl group attached to the second carbon of the main chain .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amide functional group suggests that there would be a planar region around the carbonyl group and the nitrogen atom due to the resonance of the C=O and N-C bonds .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines or ammonia. The presence of a bromine atom also suggests that this compound could potentially take part in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Amides generally have high boiling points due to strong dipole-dipole interactions and hydrogen bonding. The presence of a bromine atom might increase the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions and Cyclization Products :
- The photochemical reactions of N-(2-bromoalkanoyl) derivatives of 2-acylanilines, which include compounds similar to 2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide, have been studied for their dehydrobromination, cyclization, and bromo-migration products. These reactions are significant in understanding the photostability and photoreactivity of these compounds, which can have implications in materials science and photochemistry (Nishio et al., 2005).
Synthesis and Solvolytic Behavior of Derivatives :
- Research on the base-promoted reaction of 2-bromo-2-methylpropanamides with lactams has led to the synthesis of spiro-oxazolidinones and their subsequent hydrolysis to ω-aminoester amides. These findings are important in the development of new synthetic pathways and understanding the reactivity of these compounds in different chemical environments (Scrimin et al., 1988).
Conformational Analysis and Vibrational Spectroscopy :
- An experimental and quantum chemical investigation of the electronic properties and vibrational mode couplings of a structure analogous to a paracetamol, including 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, was conducted. This research contributes to a deeper understanding of the electronic and structural properties of such compounds, which can be crucial for designing new drugs and materials (Viana et al., 2017).
Electrochemistry and Reduction Mechanism :
- Studies on the electrochemical reduction of α-bromoisobutyramides, which are structurally related to 2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide, have revealed insights into the formation of carbanions and their reaction mechanisms. This research is pivotal for understanding the electrochemical properties and potential applications of these compounds in organic synthesis and electrochemistry (Maran et al., 1987).
Antimicrobial Activity Screening :
- A study on the antimicrobial activity of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides found low activity against various strains of bacteria and fungi. This research is important for evaluating the potential of these compounds as antimicrobial agents and in the development of new pharmaceuticals (Grishchuk et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-(cyclobutylmethyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-6-7-4-3-5-7/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWZEIJCUIEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
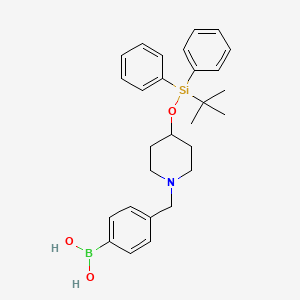
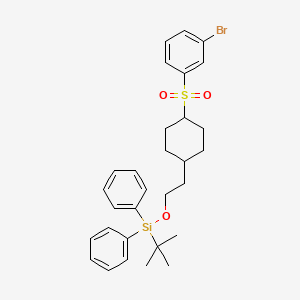
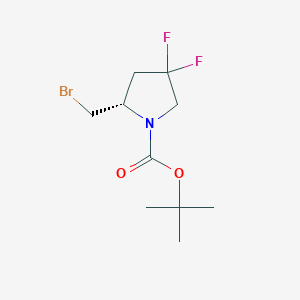
![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)

![Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408362.png)
![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)
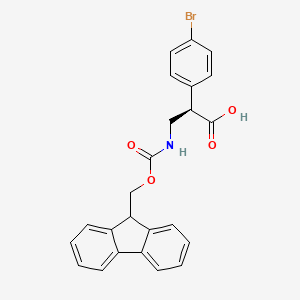

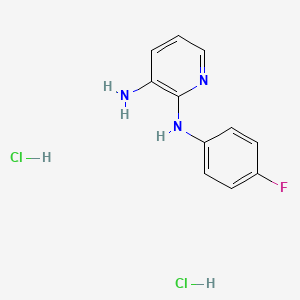
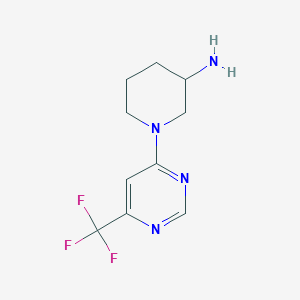
![2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B1408372.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1408373.png)